molecular formula C20H24N4O3 B2711661 N-((2-(pyrrolidin-1-yl)pyridin-4-yl)methyl)-6-((tetrahydrofuran-3-yl)oxy)nicotinamide CAS No. 2034389-71-2

N-((2-(pyrrolidin-1-yl)pyridin-4-yl)methyl)-6-((tetrahydrofuran-3-yl)oxy)nicotinamide

Cat. No.: B2711661
CAS No.: 2034389-71-2
M. Wt: 368.437
InChI Key: WDSKWWRTOIKDBZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound N-((2-(pyrrolidin-1-yl)pyridin-4-yl)methyl)-6-((tetrahydrofuran-3-yl)oxy)nicotinamide is a nicotinamide derivative featuring a pyridine core substituted with a pyrrolidine-containing methyl group at the 4-position and a tetrahydrofuran-3-yloxy moiety at the 6-position.

Properties

IUPAC Name

6-(oxolan-3-yloxy)-N-[(2-pyrrolidin-1-ylpyridin-4-yl)methyl]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N4O3/c25-20(16-3-4-19(22-13-16)27-17-6-10-26-14-17)23-12-15-5-7-21-18(11-15)24-8-1-2-9-24/h3-5,7,11,13,17H,1-2,6,8-10,12,14H2,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDSKWWRTOIKDBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=NC=CC(=C2)CNC(=O)C3=CN=C(C=C3)OC4CCOC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-((2-(pyrrolidin-1-yl)pyridin-4-yl)methyl)-6-((tetrahydrofuran-3-yl)oxy)nicotinamide is a complex organic compound with potential biological activities. This article explores its biological activity, including antimicrobial, antiviral, and other therapeutic properties, supported by relevant research findings and data tables.

Chemical Structure and Properties

The compound is characterized by its unique structure, which includes a pyridine ring, a pyrrolidine moiety, and a tetrahydrofuran group. The molecular formula is C18H22N4O2C_{18}H_{22}N_4O_2, and its molecular weight is approximately 342.4 g/mol.

Molecular Structure:

PropertyValue
Molecular FormulaC18H22N4O2
Molecular Weight342.4 g/mol
IUPAC NameThis compound

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of pyridine-based compounds, including derivatives similar to this compound. These compounds exhibit activity against various bacterial strains, including Gram-positive and Gram-negative bacteria.

Case Study: Antibacterial Efficacy

A study conducted by Ragab et al. reported that pyridine derivatives demonstrated significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 31.25 to 62.5 μg/mL . This suggests that this compound may possess similar or enhanced antibacterial properties due to its structural features.

Antiviral Activity

Pyridine compounds have also been explored for their antiviral activities, particularly in the context of emerging viral threats such as SARS-CoV-2. The presence of specific functional groups in these compounds can enhance their interaction with viral targets.

Research Findings

A comprehensive review indicated that pyridine derivatives exhibit antiviral activities by inhibiting viral replication and entry into host cells . The structural modifications in this compound may contribute to its potential efficacy against various viruses.

The mechanism of action for this compound likely involves interactions with biological macromolecules, including enzymes and receptors involved in microbial and viral pathogenesis. The pyridine and pyrrolidine moieties may facilitate binding to specific targets, modulating biological pathways that lead to therapeutic effects.

Toxicity and Safety Profile

While the biological activity of N-((2-(pyrrolidin-1-yl)pyridin-4-yl)methyl)-6-((tetrahydrofuran-3-yloxy)nicotinamide appears promising, it is essential to evaluate its safety profile. Preliminary toxicity assessments indicate potential risks associated with similar compounds, necessitating further investigation into its safety for therapeutic use .

Comparison with Similar Compounds

Structural Analogues in Nicotinamide/Pyridine Derivatives

The compound shares key structural motifs with several nicotinamide and pyridine derivatives described in the evidence:

(a) Stage 14.1 Compound (S)-5-Bromo-N-(3-fluoro-4-(trifluoromethoxy)phenyl)-6-(3-(hydroxymethyl)pyrrolidin-1-yl)nicotinamide
  • Structural Similarities : Both compounds contain a nicotinamide backbone and a pyrrolidine substituent.
  • Key Differences :
    • The Stage 14.1 compound has a bromo substituent at the 5-position and a fluorophenyl group, whereas the target compound features a tetrahydrofuran-3-yloxy group.
    • The pyrrolidine substituent in Stage 14.1 includes a hydroxymethyl group, contrasting with the unsubstituted pyrrolidine in the target compound.
  • Physicochemical Data :
    • Molecular Weight: 468.3 g/mol (Stage 14.1) vs. ~420–430 g/mol (estimated for the target compound).
    • UPLC-MS: m/z 468.3 [M+H]+ .
(b) MC4376 and MC4382 ()
  • Structural Similarities : These compounds (e.g., MC4376) feature pyridine rings linked to pyrrolidinyl groups and complex heterocyclic substituents.
  • Key Differences: MC4376 includes a 4-cyanophenyl group and a tolyl substituent, whereas the target compound uses tetrahydrofuran-3-yloxy. Both MC4376 and MC4382 incorporate PROTAC-like structures with dioxopiperidine and isoindolinone units, absent in the target compound.
  • Synthesis Data: Yields: 63–72% for MC4376/MC4382 vs. Melting Points: 101–109°C .

Physicochemical and Spectral Comparisons

Table 1: Key Properties of Target Compound and Analogs
Compound Name Molecular Weight (g/mol) Key Substituents Spectral Data (1H-NMR) Reference
Target Compound ~420–430 (estimated) Pyrrolidin-1-yl, Tetrahydrofuran-3-yloxy Not reported
Stage 14.1 Compound 468.3 Bromo, Fluorophenyl, Hydroxymethylpyrrolidine UPLC-MS: m/z 468.3 [M+H]+
MC4376 ~800–850 (estimated) Cyanophenyl, Tolyl, Dioxopiperidine 1H-NMR: δ 8.2 (pyridine-H), 2.5–3.5 (pyrrolidine)
N-(4-Nitrophenyl)-3-oxobutanamide () 252.2 Nitrophenyl, Oxobutanamide IR: 1680 cm⁻¹ (C=O), 1H-NMR: δ 8.2 (Ar-H)
Notes:
  • The target compound’s tetrahydrofuran-3-yloxy group may enhance solubility compared to halogenated analogs (e.g., Stage 14.1’s bromo/fluorophenyl groups) .
  • Pyrrolidine substituents in analogs like MC4376 exhibit distinct 1H-NMR shifts (δ 2.5–3.5), suggesting similar patterns for the target compound .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.